![molecular formula C19H22N2O5 B4257925 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B4257925.png)
1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane
Overview
Description
1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane, also known as FMDP, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
The exact mechanism of action of 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane is not fully understood, but it is believed to act on the GABAergic system by modulating GABA-A receptors. 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to enhance the binding of GABA to GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the cell membrane. This ultimately results in decreased neuronal excitability and increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to have various biochemical and physiological effects. In addition to its effects on the GABAergic system, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal development and plasticity. 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has also been shown to decrease levels of inflammatory cytokines in the brain, suggesting a potential anti-inflammatory effect.
Advantages and Limitations for Lab Experiments
1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a consistent chemical structure. Additionally, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to have low toxicity and is well-tolerated in animal studies. However, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential side effects. Additionally, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane may have limited solubility in certain solvents, which could affect its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane. One area of interest is the potential use of 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane in combination with other compounds to enhance its effects. Additionally, more research is needed to fully understand the mechanisms of action of 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane and its potential side effects.
In conclusion, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane, or 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane, is a synthetic compound that has been studied for its potential use in various scientific research applications. 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to have various biochemical and physiological effects, including its effects on the GABAergic system and its potential anti-inflammatory effect. While 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has several advantages for use in lab experiments, more research is needed to fully understand its mechanisms of action and potential side effects.
Scientific Research Applications
1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been studied for its potential use in various scientific research applications. One study found that 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane can inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis. Another study found that 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane can improve cognitive function in mice by enhancing long-term potentiation. Additionally, 1-(2-furoyl)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been investigated for its potential use in treating depression and anxiety disorders.
properties
IUPAC Name |
furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-23-16-11-18-17(25-13-26-18)10-14(16)12-20-5-3-6-21(8-7-20)19(22)15-4-2-9-24-15/h2,4,9-11H,3,5-8,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUMLDDFKIPTFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CN3CCCN(CC3)C(=O)C4=CC=CO4)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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